His-Arg-Tyr

Description

Properties

CAS No. |

670221-39-3 |

|---|---|

Molecular Formula |

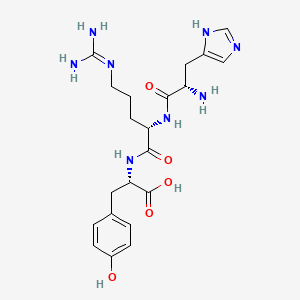

C21H30N8O5 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C21H30N8O5/c22-15(9-13-10-25-11-27-13)18(31)28-16(2-1-7-26-21(23)24)19(32)29-17(20(33)34)8-12-3-5-14(30)6-4-12/h3-6,10-11,15-17,30H,1-2,7-9,22H2,(H,25,27)(H,28,31)(H,29,32)(H,33,34)(H4,23,24,26)/t15-,16-,17-/m0/s1 |

InChI Key |

MWWOPNQSBXEUHO-ULQDDVLXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)N)O |

Origin of Product |

United States |

Preparation Methods

Standard Fluorenylmethyloxycarbonyl/tert-Butyl Strategy

Conventional SPPS relies on the Fluorenylmethyloxycarbonyl (Fmoc)/tert-Butyl (tBu) protecting group strategy to iteratively assemble peptides on a resin support. For His-Arg-Tyr, this involves sequential coupling of Fmoc-protected amino acids with side-chain protections:

- Histidine : The imidazole side chain is protected with trityl (Trt) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups to prevent nucleophilic interference during coupling.

- Arginine : The guanidine group is shielded with Pbf or methoxytrimethylphenylsulfonyl (Mtr) protections.

- Tyrosine : The phenol moiety is protected with tBu ethers.

Coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activate carboxyl groups in dimethylformamide (DMF), with diisopropylethylamine (DIEA) as the base. Each coupling cycle requires 30–60 minutes, followed by Fmoc deprotection using 20% piperidine in DMF.

Cleavage and Global Deprotection

Post-assembly, the peptide-resin undergoes cleavage with trifluoroacetic acid (TFA)-based cocktails (e.g., TFA:triisopropylsilane:water = 95:2.5:2.5) to remove side-chain protections and release the peptide into solution. This step generates significant waste due to high TFA volumes (10–20 mL per gram of resin) and necessitates anti-solvent precipitation for isolation.

Table 1: Traditional SPPS Parameters for this compound

| Parameter | Detail |

|---|---|

| Coupling Reagent | HBTU/HATU with DIEA |

| Solvent | DMF |

| Side-Chain Protections | Trt/Pbf (His), Pbf/Mtr (Arg), tBu (Tyr) |

| Cleavage Cocktail | 95% TFA with scavengers |

| Productivity | 1.0 (baseline) |

| Purity | 70–85% |

Minimal-Protection Solid-Phase Peptide Synthesis

Elimination of Side-Chain Protections

Recent methodologies bypass side-chain protections for histidine, arginine, and tyrosine by optimizing coupling conditions to suppress undesired reactions. For example, Yang et al. demonstrated that Fmoc-His-OH, Fmoc-Arg-OH, and Fmoc-Tyr-OH could be directly coupled using uronium reagents in dimethylacetamide (DMA) or dichloromethane (DCM), provided that the reaction pH is tightly controlled. Key innovations include:

Case Study: this compound Synthesis via MP-SPPS

In a landmark study, this compound was synthesized using minimal-protection SPPS (MP-SPPS) with the following modifications:

- Coupling : Fmoc-Tyr-OH was coupled using HATU/TMP in DMA for 30 minutes, followed by Fmoc-Arg-OH and Fmoc-His-OH under identical conditions.

- Cleavage : 20% TFA in TFT for 2 hours yielded the crude peptide with 92% purity, avoiding tyrosine alkylation side reactions common in high-TFA environments.

- Productivity : The process reduced solvent consumption by 60% and increased productivity 5.3-fold compared to traditional SPPS.

Table 2: MP-SPPS vs. Traditional SPPS for this compound

| Metric | Traditional SPPS | MP-SPPS |

|---|---|---|

| TFA Volume (mL/g resin) | 20 | 4 |

| Crude Purity | 78% | 92% |

| Process Time | 8 hours | 5 hours |

| Solvent Waste | High | Low |

Green Chemistry Approaches in Peptide Synthesis

Oxyma Pure/tert-Butyl Ethyl Carbodiimide Reagents

The combination of Oxyma Pure (ethyl cyano(hydroxyimino)acetate) and tert-butyl ethyl carbodiimide (TBEC) in nontoxic solvents like dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (2-MeTHF) has emerged as a sustainable alternative to uronium reagents. For this compound, this system enables:

Industrial Applications

Fresenius Kabi’s R&D team successfully synthesized liraglutide and semaglutide fragments using Oxyma/TBEC chemistry, achieving >90% yields even with sequences containing multiple unprotected residues. This protocol’s scalability and compliance with green chemistry principles (e.g., PMI < 5) make it ideal for large-scale this compound production.

Challenges and Mitigation Strategies

Side Reactions in Unprotected Systems

Aggregation and Solubility

This compound’s hydrophobic tyrosine residue and charged arginine/histidine side chains promote aggregation during chain elongation. Strategies include:

Chemical Reactions Analysis

Types of Reactions

His-Arg-Tyr can undergo various chemical reactions, including:

Oxidation: The phenol group in tyrosine can be oxidized to form quinones.

Reduction: Reduction of disulfide bonds in peptides containing cysteine residues.

Substitution: Nucleophilic substitution reactions involving the imidazole ring of histidine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

Substitution: Imidazole-based reactions often use reagents like N-bromosuccinimide (NBS) for selective bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

His-Arg-Tyr has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Plays a role in protein-protein interactions and enzyme catalysis, particularly in the context of histidine’s involvement in active sites.

Medicine: Potential therapeutic applications due to its involvement in signaling pathways and immune responses.

Industry: Utilized in the development of biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of His-Arg-Tyr involves its interaction with various molecular targets and pathways. Histidine’s imidazole ring can participate in proton transfer reactions, while arginine’s guanidinium group can form hydrogen bonds and electrostatic interactions. Tyrosine’s phenol group can engage in hydrophobic interactions and hydrogen bonding. These interactions contribute to the compound’s ability to modulate enzyme activity, signal transduction, and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)

This cyclic hexapeptide, a structural analog of thymopentin (Arg-Lys-Asp-Val-Tyr), exhibits enhanced stability and bioactivity compared to its linear counterpart. Cyclization reduces susceptibility to proteolytic degradation and improves immune-modulating effects. In vitro assays show it significantly boosts macrophage phagocytosis and B-cell antibody production (P < 0.01 vs. linear TP-5) .

| Property | His-Arg-Tyr (Linear) | Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) (Cyclic) |

|---|---|---|

| Molecular Weight | ~410 Da | ~764 Da |

| Protease Resistance | Low | High |

| Immune Activity | Not studied | 2-fold increase in macrophage phagocytosis |

2.1.2 Pro-Gly-His-Glu-Tyr

A synthetic pentapeptide with a His-Glu-Tyr subsequence. Unlike this compound, it binds Cu²⁺ ions with high specificity (Kₐ = 5.54 × 10⁴ M⁻¹), inducing static fluorescence quenching. This property is absent in this compound, highlighting the role of Glu in metal coordination .

Functional Analogs

2.2.1 Arg-Asn-His (RNH)

This tripeptide, isolated from baijiu, shares arginine and histidine residues with this compound. It demonstrates intracellular antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating catalase (CAT) and glutathione (GSH) in HepG2 cells.

| Function | This compound | Arg-Asn-His (RNH) |

|---|---|---|

| Catalytic DNA cleavage | Yes | No |

| Antioxidant Activity | Not reported | IC₅₀ = 25 μM for ROS |

2.2.2 Multimeric YIGSR Peptides

The Tyr-Ile-Gly-Ser-Arg (YIGSR) peptide, derived from laminin, inhibits tumor metastasis. Multimerization amplifies its efficacy: a 16-mer (Ac-Y16) reduces lung metastasis in mice by 97% vs. 50% for the monomer. This contrasts with this compound, which lacks therapeutic applications but shares tyrosine’s role in molecular recognition .

Metal-Binding Competitors

- Pro-Gly-His-Glu-Tyr : Binds Cu²⁺ via His and Glu .

- T-Lys/T-Tyr/T-Arg : Chlorine-substituted triazine derivatives that chelate metal ions during leather tanning, improving thermal stability (shrinkage temperature = 80–85°C) .

Key Research Findings

This compound in Transposase Activity :

- Mutations in the triad reduce transposition frequency by 10³-fold (e.g., pCST420 transposes at 1.84 × 10⁻³ vs. 1.93 × 10⁻⁶ for pCST120) .

- SOS induction assays confirm this compound’s role in DNA cleavage, with wild-type transposase increasing β-galactosidase activity 24-fold vs. mutants .

Therapeutic Peptides vs. This compound :

Q & A

Basic Research Questions

Focused on foundational scientific inquiry and methodology.

Q. What established methodologies are recommended for synthesizing His-Arg-Tyr with high purity, and how do solvent systems influence peptide bond formation?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, leveraging Fmoc/t-Bu chemistry to minimize side reactions. Solvent polarity (e.g., DMF vs. DCM) impacts coupling efficiency: polar solvents enhance solubility of hydrophilic residues like Arg, while non-polar solvents reduce racemization. Post-synthesis, reverse-phase HPLC with UV detection (214 nm) validates purity, and MALDI-TOF confirms molecular weight. Adjusting solvent ratios during deprotection stages can mitigate aggregation .

Q. How can researchers optimize chromatographic conditions for separating this compound from degradation products in stability studies?

- Methodological Answer : Use gradient elution on a C18 column with trifluoroacetic acid (0.1% v/v) in water/acetonitrile. Adjust pH to 2.5 to protonate basic residues (His, Arg), improving peak resolution. Monitor at 280 nm for tyrosine absorbance. For degradation products (e.g., deamidated forms), employ tandem MS to identify fragments. Include internal standards like norleucine to quantify recovery rates .

Advanced Research Questions

Addressing experimental complexity, data contradictions, and theoretical frameworks.

Q. How should researchers resolve conflicting data on the bioactivity of this compound in different cell lines, and what statistical approaches validate reproducibility?

- Methodological Answer :

Replicate Experiments : Conduct dose-response assays (e.g., MTT, apoptosis markers) across ≥3 independent trials.

Control Variables : Standardize cell passage numbers, serum batch, and incubation times.

Meta-Analysis : Apply random-effects models to aggregate data from disparate studies, adjusting for heterogeneity (I² statistic).

Error Analysis : Quantify technical vs. biological variability using ANOVA with post-hoc Tukey tests. Discrepancies may arise from receptor polymorphism or culture conditions (e.g., hypoxia vs. normoxia) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis, and how do pH and counterion selection impact crystal lattice formation?

- Methodological Answer :

- pH Optimization : Screen pH 4–7 to balance protonation states (His pKa ~6.0, Arg pKa ~12.5). Use citrate buffers for pH <5.

- Counterions : Sulfate or phosphate ions enhance lattice stability via salt bridges with Arg guanidinium groups.

- Vapor Diffusion : Employ sitting-drop method with PEG 3350 as precipitant. Include 10% glycerol as cryoprotectant.

- Data Collection : Resolve diffraction anomalies (e.g., twinning) by merging datasets from multiple crystals .

Q. How can computational models predict the conformational dynamics of this compound in aqueous vs. lipid bilayer environments, and what force fields are most accurate?

- Methodological Answer :

- MD Simulations : Use CHARMM36m or AMBER ff19SB for peptide flexibility. Solvate in TIP3P water or POPC membranes.

- Analysis Metrics : Calculate radius of gyration (compactness), solvent-accessible surface area (hydrophobicity), and hydrogen-bond lifetimes.

- Validation : Cross-reference with NMR NOE data for backbone dihedral angles. CHARMM36m outperforms in modeling Arg side-chain interactions with lipid headgroups .

Data Analysis and Interpretation

Q. What criteria distinguish artifact peaks from genuine post-translational modifications in mass spectra of this compound?

- Methodological Answer :

- Artifact Identification : Compare isotopic patterns (e.g., +22 Da adducts from sodium vs. +16 Da oxidations). Use MS/MS to confirm neutral losses (e.g., H₂O or NH₃).

- Statistical Thresholds : Apply signal-to-noise ratio >5 and Δppm <3 for high-confidence annotations.

- Controls : Include reducing agents (DTT) to disambiguate disulfide artifacts .

Q. How do researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on this compound’s role in neurodegenerative pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.